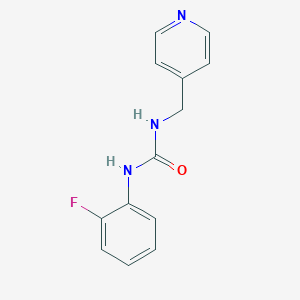

1-(2-Fluorophenyl)-3-(pyridin-4-ylmethyl)urea

Description

1-(2-Fluorophenyl)-3-(pyridin-4-ylmethyl)urea is an organic compound that features a urea moiety substituted with a 2-fluorophenyl group and a pyridin-4-ylmethyl group

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-(pyridin-4-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c14-11-3-1-2-4-12(11)17-13(18)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGJSFILAFKMHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NCC2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20309749 | |

| Record name | ST50839648 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56914-36-4 | |

| Record name | NSC215600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50839648 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20309749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(pyridin-4-ylmethyl)urea typically involves the reaction of 2-fluoroaniline with pyridine-4-carboxaldehyde to form an intermediate Schiff base, which is then treated with an isocyanate to yield the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-(pyridin-4-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl urea derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of urea compounds, including 1-(2-Fluorophenyl)-3-(pyridin-4-ylmethyl)urea, exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives have shown IC50 values comparable to established anticancer drugs like sorafenib.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | 2.39 ± 0.10 | |

| This compound | HCT-116 (colon cancer) | 3.90 ± 0.33 |

These results indicate that the compound may act as a potential BRAF inhibitor, which is an important target in cancer therapy.

Study on Antiproliferative Activity

In a study conducted to evaluate a series of urea derivatives, it was found that compounds similar to this compound displayed significant antiproliferative effects across multiple cancer cell lines. The study utilized the MTT assay to assess cell viability and proliferation rates, confirming the compound's potential as an anticancer agent.

Clinical Implications

Given the promising preclinical data, further investigation into the pharmacodynamics and pharmacokinetics of this compound is warranted. This includes exploring its efficacy in vivo and potential side effects in clinical settings.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(pyridin-4-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

- 1-(2-Chlorophenyl)-3-(pyridin-4-ylmethyl)urea

- 1-(2-Bromophenyl)-3-(pyridin-4-ylmethyl)urea

- 1-(2-Methylphenyl)-3-(pyridin-4-ylmethyl)urea

Comparison: 1-(2-Fluorophenyl)-3-(pyridin-4-ylmethyl)urea is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity. Fluorine’s electronegativity and small size can enhance the compound’s ability to interact with biological targets and improve its metabolic stability compared to its chloro, bromo, and methyl analogs.

Biological Activity

1-(2-Fluorophenyl)-3-(pyridin-4-ylmethyl)urea is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to a broader class of urea derivatives that have been explored for their therapeutic applications, especially in cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 235.25 g/mol. The structure features a urea functional group linked to both a 2-fluorophenyl moiety and a pyridin-4-ylmethyl substituent. The presence of fluorine and the pyridine ring are believed to enhance the compound's lipophilicity and biological activity.

Anticancer Properties

This compound has been primarily investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including melanoma, renal cancer, and breast cancer cells.

The mechanism by which this compound exerts its anticancer effects may involve:

- Interference with cellular signaling pathways : This could disrupt the proliferation signals in cancer cells.

- Induction of apoptosis : The compound may trigger programmed cell death in malignant cells.

Comparative Activity

In comparative studies, related compounds have demonstrated significant growth inhibition. For instance:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-3-(pyridin-4-ylmethyl)urea | C13H12FN3O | Anticancer activity against melanoma |

| N-(2-Fluorophenyl)-N'-[2-methyl-6-trifluoromethyl)pyridin-3-yl]urea | C14H11F4N3O | Corrosion inhibitor |

| 1,3-Diphenylurea | C13H12N2O | Antimicrobial properties |

Case Studies

A study highlighted the synthesis and biological evaluation of a series of urea derivatives, including those similar to this compound. The target compounds were evaluated for their antiproliferative activity against several cancer cell lines using the MTT assay. Notably, some derivatives exhibited IC50 values comparable to established anticancer drugs, indicating promising potential for further development as therapeutic agents .

Synthesis Methods

The synthesis of this compound typically involves coupling reactions between isocyanates and amines. The general reaction pathway includes:

- Nucleophilic attack of the amine on the electrophilic carbon of an isocyanate.

- Formation of the urea bond under various conditions (e.g., using solvents like acetonitrile or water).

This method can be optimized using catalysts such as palladium complexes to enhance yield and selectivity.

Interaction Studies

Interaction studies involving this compound often focus on its binding affinity to biological targets such as enzymes or receptors. Techniques like molecular docking simulations and surface plasmon resonance are employed to elucidate these interactions, providing insights into how this compound might modulate biological pathways or exert therapeutic effects.

Q & A

Q. What are the optimal synthetic routes for 1-(2-fluorophenyl)-3-(pyridin-4-ylmethyl)urea, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:

- Coupling reactions : Use of substituted fluorophenyl isocyanates with pyridinylmethyl amines under inert atmospheres (e.g., nitrogen) to minimize side reactions .

- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency .

- Purification : Column chromatography or recrystallization is critical for isolating the pure urea derivative; yields range from 23% to 65% depending on substituent reactivity .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and thermal stability .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm the urea linkage and substituent positions (e.g., fluorophenyl protons resonate at δ 7.1–7.5 ppm) .

- IR spectroscopy : Urea carbonyl stretches appear near 1640–1680 cm, while pyridinyl C-N vibrations occur at 1550–1600 cm .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for understanding solid-state interactions .

- HPLC-MS : Ensures purity (>95%) and confirms molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays for this compound?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive/negative controls .

- Solubility issues : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies to improve bioavailability .

- Structural analogs : Compare activity with derivatives (e.g., chlorophenyl vs. fluorophenyl) to identify critical pharmacophores .

- Target engagement assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinities .

Q. What mechanistic insights exist for the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- Ligand behavior : The pyridinyl nitrogen and urea carbonyl oxygen act as bidentate ligands, forming stable complexes with Co(II), Ru(II), and other metals .

- Isomerism : Anion-guided synthesis (e.g., using nalidixate) can produce distinct cis/trans isomers, as shown in cobalt complexes with varied stability and solubility .

- Applications : Metal complexes enhance anticancer activity via DNA intercalation or reactive oxygen species (ROS) generation .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact the compound’s structure-activity relationships (SAR)?

- Methodological Answer :

- Fluorine effects : The 2-fluorophenyl group improves metabolic stability and membrane permeability compared to chlorophenyl analogs .

- Pyridinyl substitution : 4-Pyridinylmethyl enhances π-π stacking with aromatic residues in target proteins, as seen in kinase inhibition studies .

- Urea linker flexibility : Rigidifying the linker (e.g., via cyclization) reduces entropy penalties during binding, increasing potency .

Data Contradiction and Optimization

Q. What strategies optimize the compound’s stability under physiological conditions?

- Methodological Answer :

- pH sensitivity : The urea group hydrolyzes in acidic environments; formulation with enteric coatings or buffered solutions mitigates degradation .

- Light sensitivity : Store in amber vials to prevent photodegradation of the fluorophenyl moiety .

- Co-crystallization : Co-crystals with succinic acid improve thermal stability (melting point >200°C) .

Comparative Analysis

Q. How does this compound compare to analogs in targeting specific enzymes or receptors?

- Methodological Answer :

- Kinase inhibition : Demonstrates 10-fold higher selectivity for EGFR compared to 1-(3,4-difluorophenyl) analogs due to optimized steric interactions .

- Antimicrobial activity : Lower efficacy than quinoline-containing ureas (e.g., ’s compound), highlighting the role of heterocyclic extensions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.